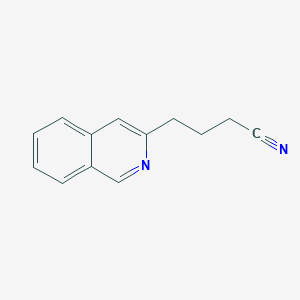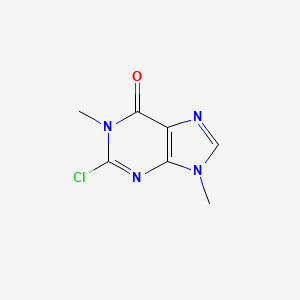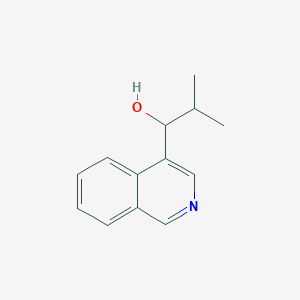![molecular formula C12H7NO2 B11900181 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one involves a multi-component reaction. This typically includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with a very easy work-up.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like thiourea dioxide can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism by which 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one exerts its effects involves its interaction with various molecular targets. For instance, its luminescent properties are due to its ability to act as an electron acceptor when paired with electron donors like triphenylamine . In biological systems, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Chromeno[4,3-b]pyridin-5-one: This compound has a similar fused ring system but includes a chromene ring instead of an indene ring.
4-Aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones: These compounds are structurally similar but have additional aryl and naphthyl groups.
Uniqueness
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H7NO2 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
9-hydroxyindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO2/c14-9-5-1-3-7-10(9)11-8(12(7)15)4-2-6-13-11/h1-6,14H |
InChI-Schlüssel |
RLPBFCYLLPJSIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)





![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

